N-Heptanoylhomoserine lactone

Catalog No.
S1502250
CAS No.
177158-20-2
M.F
C11H19NO3
M. Wt
213.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Heptanoylhomoserine lactone

CAS Number

177158-20-2

Product Name

N-Heptanoylhomoserine lactone

IUPAC Name

N-[(3S)-2-oxooxolan-3-yl]heptanamide

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

InChI

InChI=1S/C11H19NO3/c1-2-3-4-5-6-10(13)12-9-7-8-15-11(9)14/h9H,2-8H2,1H3,(H,12,13)/t9-/m0/s1

InChI Key

FTMZLSDESAOPSZ-VIFPVBQESA-N

SMILES

Array

Synonyms

N-heptanoyl-homoserine lactone, N-HHS-L

Canonical SMILES

CCCCCCC(=O)NC1CCOC1=O

Isomeric SMILES

CCCCCCC(=O)N[C@H]1CCOC1=O

The exact mass of the compound N-Heptanoylhomoserine lactone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Supplementary Records. It belongs to the ontological category of N-acyl-amino acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty amides [FA08] -> Fatty acyl homoserine lactones [FA0803]. However, this does not mean our product can be used or applied in the same or a similar way.

N-Heptanoylhomoserine lactone (C7-HSL) is a signaling molecule belonging to the N-acyl homoserine lactone (AHL) class, which is integral to quorum sensing (QS) in many Gram-negative bacteria. These systems allow bacteria to regulate gene expression based on population density, controlling phenotypes such as virulence and biofilm formation. C7-HSL is distinguished by its seven-carbon acyl chain, an odd-numbered chain length that is less common than the C6 or C8 variants produced by many model organisms. This structural distinction is a primary determinant of its specific biological activity and receptor interaction profile.

Substituting N-Heptanoylhomoserine lactone with more common, even-chained analogs like C6-HSL or C8-HSL is a primary cause of experimental failure or non-reproducibility. The specificity of LuxR-type transcriptional regulators is highly dependent on the precise length and substitution of the AHL's acyl chain. A single carbon difference can dramatically alter binding affinity and, critically, can switch the molecule's function from a gene expression activator (agonist) to an inhibitor (antagonist). Therefore, selecting C7-HSL is a deliberate choice for targeting specific QS systems or achieving a particular modulatory effect that cannot be replicated by its close structural neighbors.

Optimal Chain Length for Activating the CarR Quorum Sensing Receptor

In an E. coli reporter strain expressing the CarR receptor from Erwinia, C7-HSL demonstrates near-peak activity for inducing target gene transcription. It elicits a response approximately 25% higher than C6-HSL and is significantly more effective than analogs with chains shorter than C6 or longer than C9, which show minimal to no activity.

Evidence DimensionCumulative β-galactosidase activity (gene induction)
Target Compound Data~2.5 units for C7-HSL
Comparator Or BaselineC6-HSL: ~2.0 units; C5-HSL & C9-HSL: <1.0 units
Quantified Difference~1.25x greater activity than C6-HSL; >2.5x greater activity than C5/C9-HSL
ConditionsIn vivo assay using an E. coli (carI mutant) reporter with a carA-lacZ fusion, measured over the growth curve with 1 µg/ml of each HSL.

This demonstrates a specific functional 'sweet spot' for the C7 acyl chain in CarR-family receptors, making it the correct choice for targeted activation studies where C6-HSL would be less potent and other analogs would be ineffective.

Defined Antagonistic Activity in the Vibrio fischeri LuxR System

Unlike the native agonist N-(3-oxo-hexanoyl)-l-homoserine lactone (3-oxo-C6-HSL), C7-HSL has been identified as an antagonist of the LuxR protein in Vibrio fischeri. This demonstrates a complete reversal of function based on acyl chain modification, highlighting its utility as a specific inhibitor in LuxR-based systems.

Evidence DimensionBiological Activity Type
Target Compound DataAntagonist (Inhibitor)
Comparator Or Baseline3-oxo-C6-HSL (Native Ligand): Agonist (Activator)
Quantified DifferenceOpposite biological function
ConditionsVibrio fischeri LuxR reporter gene assays.

For researchers studying LuxR, procuring C7-HSL provides a specific tool for inhibition or competitive binding assays, an outcome impossible to achieve by substituting with the system's native agonist.

Handling and Processability: Known pH-Dependent Stability Profile

The stability of C7-HSL is pH-dependent. In standard, unbuffered Luria-Bertani (LB) broth, where the pH rises to ~8.5 during bacterial growth, C7-HSL levels are substantially reduced or eliminated within 24 hours due to lactone hydrolysis. However, when the medium is buffered with MOPS to maintain a neutral pH, C7-HSL remains clearly detectable after 24 hours of growth. This contrasts with longer-chain AHLs, which show different stability profiles.

Evidence DimensionCompound Detectability after 24h Growth
Target Compound DataClearly present in MOPS-buffered LB (pH 6.7-7.6)
Comparator Or BaselineUndetectable or substantially reduced in unbuffered LB (pH 7.1-8.5)
Quantified DifferenceQualitatively stable in buffered neutral pH vs. unstable in unbuffered alkaline pH
ConditionsYersinia pseudotuberculosis culture grown for 24 hours at 28°C in LB vs. MOPS-buffered LB.

This evidence directly informs procurement and use by highlighting a critical handling parameter; for quantitative, reproducible results using C7-HSL, experiments must be conducted in pH-controlled media, preventing material loss and activity variance.

Targeted Activation of CarR-Homologous Quorum Sensing Pathways

For investigating QS systems in bacteria like *Erwinia*, *Pantoea*, and others that utilize CarR-family receptors, C7-HSL is a highly effective agonist. Its optimal chain length ensures potent and specific induction of target genes, making it a superior choice over less active analogs like C6-HSL or inactive ones like C9-HSL for elucidating the roles of these specific pathways.

Use as a Specific Antagonist or Negative Control in LuxR-Based Systems

In studies involving *Vibrio fischeri* or other organisms with LuxR homologs sensitive to inhibition, C7-HSL serves as a well-documented antagonist. This makes it the correct compound to procure for competitive binding experiments, for validating inhibitor screening assays, or for use as a negative control to demonstrate the specificity of agonist-induced phenotypes.

Quantitative Bioassays Requiring High Reproducibility

Given its known sensitivity to pH-mediated hydrolysis, C7-HSL is well-suited for carefully controlled, quantitative studies where experimental parameters are tightly managed. Its use in pH-buffered media ensures consistent compound concentration and activity throughout an experiment, a critical factor for dose-response analyses and reproducible measurements of QS-regulated outputs.

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

213.13649347 Da

Monoisotopic Mass

213.13649347 Da

Heavy Atom Count

15

Appearance

Assay:≥98%A crystalline solid

Wikipedia

N-Heptanoylhomoserine lactone

Use Classification

Fatty Acyls [FA] -> Fatty amides [FA08] -> Fatty acyl homoserine lactones [FA0803]

Dates

Last modified: 08-15-2023

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